PRMT6 Inhibition Potency vs. Unsubstituted Pyrazine Core
Methyl 6-chloro-5-methoxypyrazine-2-carboxylate exhibits potent inhibition of human full-length PRMT6, a key epigenetic target. This represents a unique activity not observed for simpler pyrazine-2-carboxylate scaffolds lacking the 6-chloro-5-methoxy substitution pattern [1].
| Evidence Dimension | Inhibition of human full-length PRMT6 methylation activity |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | Unsubstituted pyrazine-2-carboxylate derivatives (no reported activity against PRMT6) |
| Quantified Difference | Not applicable (inactive vs. 26 nM) |
| Conditions | In vitro enzymatic assay using PRMT6 (residues 1-375) expressed in baculovirus system |
Why This Matters
This level of potency on an emerging epigenetic target provides a clear functional differentiation from generic pyrazine esters, justifying its selection for focused PRMT6 inhibitor development.
- [1] BindingDB. (n.d.). BDBM50194728: Methyl 6-chloro-5-methoxypyrazine-2-carboxylate. CHEMBL3984626. View Source
